molecular formula C18H18N2O3S2 B2650196 4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide CAS No. 941966-77-4

4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide

Cat. No.: B2650196
CAS No.: 941966-77-4
M. Wt: 374.47
InChI Key: LARMEYCVFYZLQW-UHFFFAOYSA-N
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Description

4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group attached to a butanamide backbone, with a 2-methyl-1,3-benzothiazol-5-yl substituent

Scientific Research Applications

4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation using methyl iodide or a similar reagent.

    Formation of the Butanamide Backbone: The butanamide backbone can be constructed through the reaction of butanoyl chloride with an amine.

    Attachment of the Benzenesulfonyl Group: The final step involves the sulfonylation of the amide with benzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfonyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia, primary amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Desulfonylated amides

    Substitution: Sulfonamide derivatives

Mechanism of Action

The mechanism of action of 4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The benzothiazole moiety may contribute to the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
  • 4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)propionamide
  • 4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)pentanamide

Uniqueness

4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the benzenesulfonyl group enhances its reactivity and potential for modification, while the benzothiazole moiety provides a rigid and planar structure that can interact with various biological targets.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-methyl-1,3-benzothiazol-5-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S2/c1-13-19-16-12-14(9-10-17(16)24-13)20-18(21)8-5-11-25(22,23)15-6-3-2-4-7-15/h2-4,6-7,9-10,12H,5,8,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARMEYCVFYZLQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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